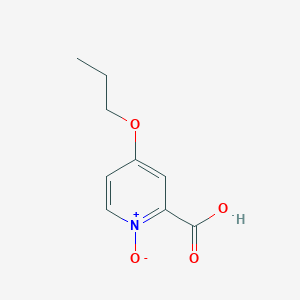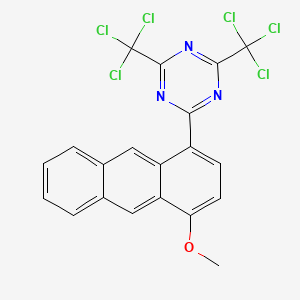
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features an anthracene moiety substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the anthracene ring.
Formation of the Triazine Ring: The triazine ring is synthesized separately, often through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the methoxyanthracene derivative with the triazine ring. This is typically done under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl groups.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted triazine derivatives.
科学研究应用
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its ability to absorb light and generate reactive species. The anthracene moiety absorbs light and undergoes a photochemical reaction, generating singlet oxygen or other reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in cancer cells or microbial inhibition.
相似化合物的比较
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the triazine ring and trichloromethyl groups.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group and triazine ring.
2-Methoxyanthracene: Similar anthracene moiety but lacks the triazine ring and trichloromethyl groups.
Uniqueness
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both the methoxyanthracene moiety and the triazine ring with trichloromethyl groups. This combination imparts unique photophysical properties and reactivity, making it suitable for specialized applications in photochemistry and materials science.
属性
CAS 编号 |
74217-63-3 |
|---|---|
分子式 |
C20H11Cl6N3O |
分子量 |
522.0 g/mol |
IUPAC 名称 |
2-(4-methoxyanthracen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C20H11Cl6N3O/c1-30-15-7-6-12(13-8-10-4-2-3-5-11(10)9-14(13)15)16-27-17(19(21,22)23)29-18(28-16)20(24,25)26/h2-9H,1H3 |
InChI 键 |
SABSXVKEPZCTSD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)C4=NC(=NC(=N4)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





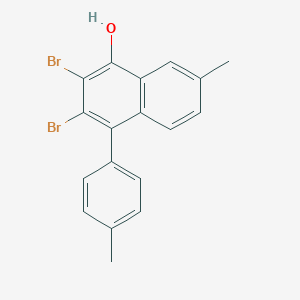
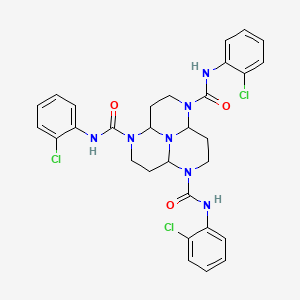

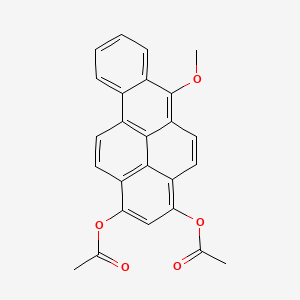

![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
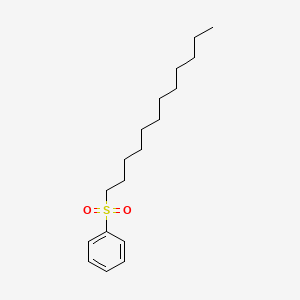
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
